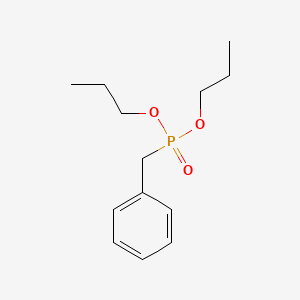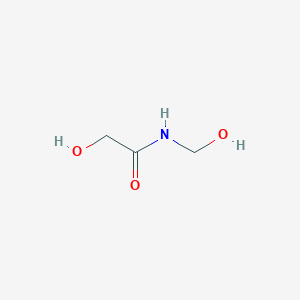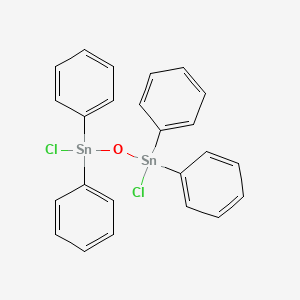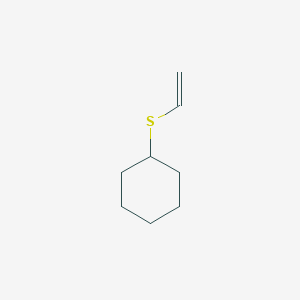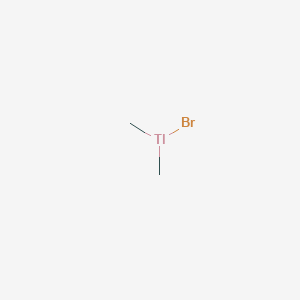![molecular formula C13H14ClN5 B14702856 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-04-0](/img/structure/B14702856.png)
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2-chloro-6-methylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Corresponding amines such as 2-chloro-6-methylaniline and 4,6-dimethylpyrimidin-2-amine.
Substitution: Substituted derivatives at the chloro or methyl positions.
Aplicaciones Científicas De Investigación
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines which can interact with biological molecules. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Chloro-6-methylphenyl)diazenyl]-3,5-dimethylpyridine-2-amine
- 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-ol
Uniqueness
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and azo groups makes it a versatile compound with a wide range of applications.
Propiedades
Número CAS |
24749-04-0 |
|---|---|
Fórmula molecular |
C13H14ClN5 |
Peso molecular |
275.74 g/mol |
Nombre IUPAC |
5-[(2-chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN5/c1-7-5-4-6-10(14)11(7)18-19-12-8(2)16-13(15)17-9(12)3/h4-6H,1-3H3,(H2,15,16,17) |
Clave InChI |
JPTHAMFNFPLEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=NC2=C(N=C(N=C2C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


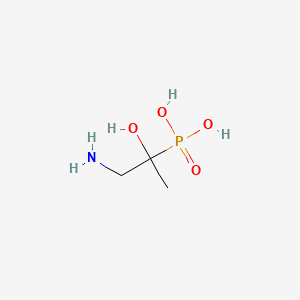
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)

![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

